Cas no 24253-37-0 (1,1':2',1''-Terphenyl, 4-bromo-)
1,1':2',1''-Terphenyl, 4-bromo- Chemical and Physical Properties
Names and Identifiers
-
- 1,1':2',1''-Terphenyl, 4-bromo-
- 1-bromo-4-(2-phenylphenyl)benzene
- 4-BROMO-O-TERPHENYL
- CS-0089271
- 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl
- SCHEMBL4825288
- A902512
- 24253-37-0
- MFCD31813867
- 2-(4-bromophenyl)biphenyl
- 4-Bromo-1,1':2',1''-terphenyl
- G70649
- 4-Bromo-1,1/':2/',1/'/'-terphenyl
- DTXSID80622769
- ALEDFYPQEIOLQU-UHFFFAOYSA-N
- 4-bromoterphenyl
- 2-(4-bromophenyl)-1,1'-biphenyl
- BS-53521
-
- Inchi: 1S/C18H13Br/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H
- InChI Key: ALEDFYPQEIOLQU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=CC=CC=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 308.02009
- Monoisotopic Mass: 308.02006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1,1':2',1''-Terphenyl, 4-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P007OEK-100mg |
1,1':2',1''-Terphenyl, 4-bromo- |
24253-37-0 | 98% | 100mg |
$36.00 | 2024-05-21 | |
| 1PlusChem | 1P007OEK-250mg |
1,1':2',1''-Terphenyl, 4-bromo- |
24253-37-0 | 98% | 250mg |
$62.00 | 2024-05-21 | |
| 1PlusChem | 1P007OEK-1g |
1,1':2',1''-Terphenyl, 4-bromo- |
24253-37-0 | 98% | 1g |
$163.00 | 2024-05-21 | |
| A2B Chem LLC | AD57420-100mg |
1,1':2',1''-Terphenyl, 4-bromo- |
24253-37-0 | 98% | 100mg |
$29.00 | 2024-04-20 | |
| A2B Chem LLC | AD57420-250mg |
1,1':2',1''-Terphenyl, 4-bromo- |
24253-37-0 | 98% | 250mg |
$50.00 | 2024-04-20 | |
| A2B Chem LLC | AD57420-1g |
1,1':2',1''-Terphenyl, 4-bromo- |
24253-37-0 | 98% | 1g |
$133.00 | 2024-04-20 | |
| Ambeed | A1493153-100mg |
4-Bromo-1,1':2',1''-terphenyl |
24253-37-0 | 98% | 100mg |
$41.0 | 2025-03-19 | |
| Ambeed | A1493153-250mg |
4-Bromo-1,1':2',1''-terphenyl |
24253-37-0 | 98% | 250mg |
$68.0 | 2025-03-19 | |
| Ambeed | A1493153-1g |
4-Bromo-1,1':2',1''-terphenyl |
24253-37-0 | 98% | 1g |
$183.0 | 2025-03-19 | |
| abcr | AB587532-250mg |
4-Bromo-1,1':2',1''-terphenyl; . |
24253-37-0 | 250mg |
€159.40 | 2024-04-18 |
1,1':2',1''-Terphenyl, 4-bromo- Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 1,1':2',1''-Terphenyl, 4-bromo-
1,1':2',1''-Terphenyl, 4-bromo-
1,1':2',1''-Terphenyl, 4-bromo-, also known by its CAS registry number 24253-37-0, is a highly specialized organic compound that has garnered significant attention in the fields of materials science and electronics. This compound is a derivative of terphenyl, a trimer of benzene rings connected through single bonds, with a bromine atom substituted at the 4-position of one of the phenyl rings. The unique structure of this compound endows it with exceptional electronic and optical properties, making it a valuable material for various advanced applications.
The synthesis of 1,1':2',1''-Terphenyl, 4-bromo- typically involves multi-step organic reactions, often utilizing coupling reactions such as the Suzuki-Miyaura coupling or other cross-coupling methodologies. These reactions are highly efficient and allow for precise control over the substitution patterns on the aromatic rings. Recent advancements in catalytic systems have further enhanced the yield and purity of this compound, making it more accessible for large-scale production and research purposes.
In terms of physical properties, 1,1':2',1''-Terphenyl, 4-bromo- exhibits a high degree of planarity due to its extended conjugated system. This planarity contributes to its excellent charge transport properties, which are critical for applications in organic electronics. The bromine substitution at the 4-position introduces electron-withdrawing effects, which modulate the electronic characteristics of the molecule. This modulation is particularly advantageous in tuning the compound's behavior in devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Recent studies have demonstrated that 1,1':2',1''-Terphenyl, 4-bromo- can serve as a versatile building block for constructing advanced functional materials. For instance, researchers have employed this compound to fabricate high-performance organic semiconductors with superior charge mobility. In one notable study published in Nature Materials, scientists reported that incorporating 1,1':2',1''-Terphenyl, 4-bromo- into polymer blends significantly enhanced the charge transport efficiency, leading to improved device performance in OLEDs.
Beyond its electronic applications, this compound has also found utility in optoelectronic devices. Its strong absorption bands in the visible region make it an ideal candidate for use in photovoltaic cells and sensors. Recent work by researchers at Stanford University has highlighted its potential as a photosensitive material in next-generation solar cells. By leveraging its unique optical properties, they achieved unprecedented efficiency levels in energy conversion.
The versatility of 1,1':2',1''-Terphenyl, 4-bromo- extends to its role as a precursor for synthesizing more complex molecular architectures. For example, it can be used as a starting material for constructing two-dimensional covalent organic frameworks (COFs), which are emerging as promising candidates for gas storage and catalysis applications. The ability to functionalize this compound with additional substituents further expands its potential uses across diverse scientific domains.
In conclusion, 1,1':2',1''-Terphenyl, 4-bromo-, with its CAS number 24253-37-0, represents a cutting-edge material with multifaceted applications in modern science and technology. Its exceptional electronic and optical properties make it an invaluable component in the development of advanced devices and materials. As research continues to uncover new avenues for its utilization, this compound is poised to play an increasingly important role in shaping the future of organic electronics and beyond.
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